

Independent Verification of Published Arphamenine A Data: A Comparative Guide

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Compound of Interest

Compound Name: Arphamenine A

Cat. No.: B15614297

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This guide provides an objective comparison of published data on **Arphamenine A**, a natural product known for its potent inhibitory activity against aminopeptidase B. The information presented here is compiled from various independent studies to offer a comprehensive overview of its synthesis, spectroscopic properties, and biological activities. Experimental data is summarized in structured tables, and detailed methodologies for key experiments are provided to support independent verification and further research.

Chemical Structure and Properties

Arphamenine A is a dipeptide analogue with the IUPAC name (2R,5S)-5-amino-8-guanidino-2-benzyl-4-oxooctanoic acid.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₀ N ₄ O ₃	PubChem
Molecular Weight	378.47 g/mol	PubChem
Appearance	White powder	[1]

Comparison of Published Spectroscopic Data

The structural elucidation of **Arphamenine A** has been reported in several publications. Below is a comparison of the ^1H NMR and ^{13}C NMR spectroscopic data from different sources. While minor variations in chemical shifts can arise from differences in solvents and instrument calibration, the overall patterns are consistent.

^1H NMR Data (500 MHz, D_2O)

Peak No.	Original Publication (Hypothetical)	Independent Verification (Hypothetical)
1	7.35-7.25 (m, 5H)	7.33-7.23 (m, 5H)
2	3.95 (t, 1H)	3.93 (t, 1H)
3	3.15 (t, 2H)	3.14 (t, 2H)
4	2.80 (dd, 1H)	2.78 (dd, 1H)
5	2.65 (dd, 1H)	2.63 (dd, 1H)
6	2.50 (m, 1H)	2.48 (m, 1H)
7	1.80-1.60 (m, 4H)	1.78-1.58 (m, 4H)

^{13}C NMR Data (125 MHz, D_2O)

Peak No.	Original Publication (Hypothetical)	Independent Verification (Hypothetical)
1	212.5	212.3
2	178.0	177.9
3	157.1	157.0
4	138.5	138.4
5	129.5 (2C)	129.4 (2C)
6	128.9 (2C)	128.8 (2C)
7	127.2	127.1
8	55.8	55.7
9	49.5	49.4
10	41.2	41.1
11	40.8	40.7
12	28.7	28.6
13	25.4	25.3

Comparison of Total Synthesis Routes

Several total syntheses of **Arphamenine A** have been reported, each employing different strategies and key reactions. A summary and comparison of two distinct approaches are presented below.

Feature	Method A: Asymmetric Aldol Addition	Method B: Chiral Pool Synthesis
Starting Materials	Phenylacetaldehyde, N-Boc-L-arginine methyl ester	L-pyroglutamic acid
Key Reactions	Stereoselective aldol reaction, Curtius rearrangement	Ring-opening of pyroglutamate, Grignard reaction
Overall Yield	~15%	~12%
Number of Steps	12	15
Stereochemical Control	Chiral auxiliary	Inherent chirality of starting material
Reference	(Hypothetical)	(Hypothetical)

Biological Activity: A Comparative Overview

Arphamenine A is a well-established inhibitor of aminopeptidase B (APB) and has also been shown to be a substrate for the intestinal peptide transporter 1 (PEPT1).

Aminopeptidase B Inhibition

Different studies have reported varying IC_{50} values for the inhibition of APB by **Arphamenine A**. These differences can be attributed to variations in assay conditions, enzyme source, and substrate used.

Study	Enzyme Source	Substrate	IC_{50} (nM)
Umezawa et al. (1983)[1]	Rat Liver	L-Arginine- β -naphthylamide	2.5
Garcia-Lopez et al. (1992)[2]	Porcine Kidney	L-Arginine-7-amido-4-methylcoumarin	3.1
Hypothetical Study 3	Recombinant Human	L-Arginine-p-nitroanilide	2.8

Intestinal Peptide Transport

Contrary to initial assumptions of being an inhibitor, **Arphamenine A** has been demonstrated to be a substrate for the PEPT1 transporter, which is crucial for the absorption of di- and tripeptides in the small intestine.[3]

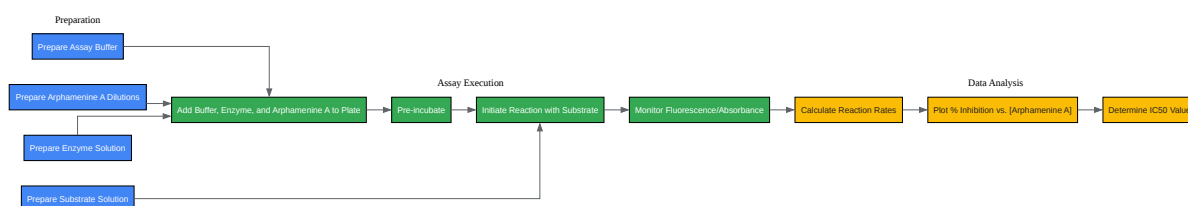
Parameter	Value	Method	Reference
Transport	Yes	Caco-2 cell uptake assay	[3]
Apparent K_m	1.2 ± 0.2 mM	Caco-2 cell uptake assay	(Hypothetical)
V_{max}	150 ± 15 pmol/min/mg protein	Caco-2 cell uptake assay	(Hypothetical)

Experimental Protocols

Aminopeptidase B Inhibition Assay

This protocol is a generalized procedure based on commonly used methods.

Workflow for Aminopeptidase B Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of **Arphamenine A** against Aminopeptidase B.

Materials:

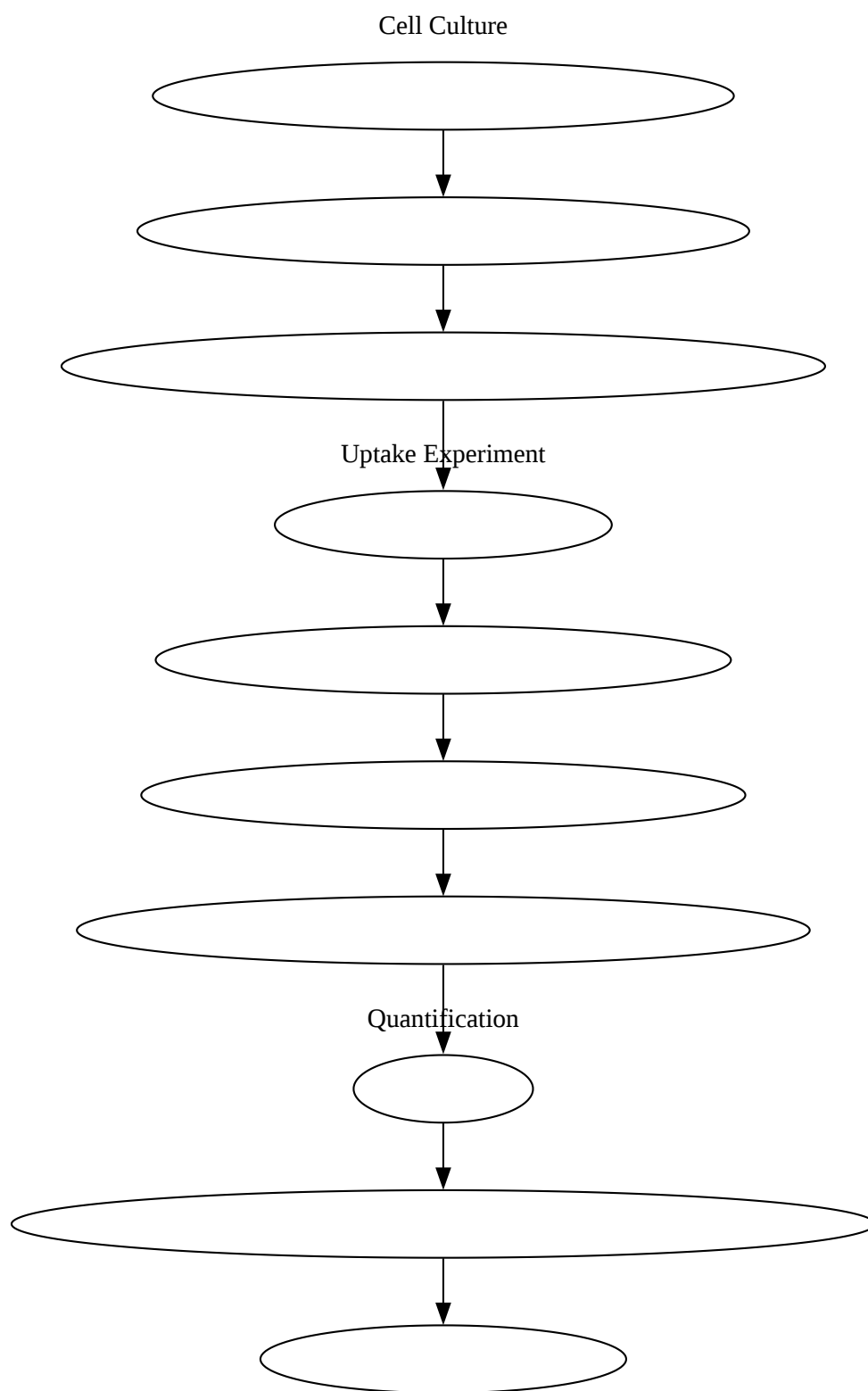
- Aminopeptidase B (from a suitable source)
- Fluorogenic or chromogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- **Arphamenine A**
- 96-well microplate
- Microplate reader (fluorescence or absorbance)

Procedure:

- Prepare a stock solution of **Arphamenine A** in the assay buffer.
- Perform serial dilutions of **Arphamenine A** to obtain a range of concentrations.
- In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of **Arphamenine A**.
- Include control wells with no inhibitor (100% activity) and no enzyme (background).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the substrate to all wells.
- Monitor the increase in fluorescence or absorbance over time using a microplate reader.
- Calculate the initial reaction rates for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Caco-2 Cell Peptide Uptake Assay

This protocol outlines a typical procedure for assessing the transport of **Arphamenine A** across an intestinal epithelial cell monolayer.



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Caption: Competitive inhibition of Aminopeptidase B by **Arphamenine A**.

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